molecular formula C7H3IK2O5S B12806977 Potassium 4-iodo-2-sulfonatobenzoate

Potassium 4-iodo-2-sulfonatobenzoate

Cat. No.: B12806977
M. Wt: 404.26 g/mol
InChI Key: NXFMAZMPWLHXNF-UHFFFAOYSA-L
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Description

Potassium 4-iodo-2-sulfonatobenzoate is a chemical compound with the molecular formula C7H4IKO5S. It is a potassium salt of 4-iodo-2-sulfonatobenzoic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-iodo-2-sulfonatobenzoate can be synthesized through the oxidation of 4-iodobenzenesulfonic acid. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in an aqueous medium . The reaction typically proceeds under mild conditions, making it a convenient and efficient synthetic route.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-iodo-2-sulfonatobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form hypervalent iodine compounds.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form 4-iodo-2-sulfonatobenzoic acid.

Common Reagents and Conditions

    Oxidation: Oxone in aqueous medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Hypervalent iodine compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 4-iodo-2-sulfonatobenzoic acid.

Scientific Research Applications

Potassium 4-iodo-2-sulfonatobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 4-iodo-2-sulfonatobenzoate involves its ability to act as an oxidizing agent. It can transfer iodine atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-iodo-2-sulfonatobenzoic acid
  • Potassium 4-nitro-2-sulfonatobenzoate
  • Potassium 4-iodobenzoate

Uniqueness

Potassium 4-iodo-2-sulfonatobenzoate is unique due to its combination of iodine and sulfonate groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in oxidative iodination reactions and as a versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H3IK2O5S

Molecular Weight

404.26 g/mol

IUPAC Name

dipotassium;4-iodo-2-sulfonatobenzoate

InChI

InChI=1S/C7H5IO5S.2K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;;/h1-3H,(H,9,10)(H,11,12,13);;/q;2*+1/p-2

InChI Key

NXFMAZMPWLHXNF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

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